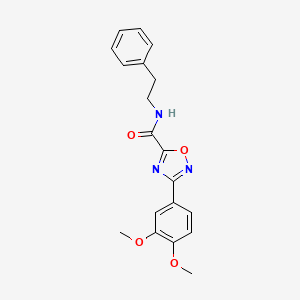
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity. In
科学研究应用
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide can improve cognitive function and reduce anxiety-like behavior in animal models. In addition, 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide is a positive allosteric modulator of the mGluR4 receptor. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, and has been implicated in a number of neurological disorders. 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide binds to a specific site on the mGluR4 receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide can increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. In addition, 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress, which are implicated in a number of neurological disorders.
实验室实验的优点和局限性
5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a highly specific modulator of the mGluR4 receptor, which allows for precise manipulation of this receptor. However, 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. In addition, 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has a relatively low solubility, which can limit its use in certain experimental settings.
未来方向
There are a number of future directions for research on 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, further research is needed to understand the long-term effects of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide on cognitive function and behavior. Finally, there is a need for the development of more potent and selective modulators of the mGluR4 receptor, which could have even greater therapeutic potential.
合成方法
The synthesis of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide involves the reaction of 2-hydroxyphenylacetic acid with isopropylamine and oxalyl chloride to form 2-isopropylamino-2-(2-hydroxyphenyl) acetonitrile. This compound is then reacted with hydroxylamine hydrochloride to form 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide. The synthesis of 5-(2-hydroxyphenyl)-N-isopropyl-3-isoxazolecarboxamide has been described in detail in a number of scientific publications.
属性
IUPAC Name |
5-(2-hydroxyphenyl)-N-propan-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)14-13(17)10-7-12(18-15-10)9-5-3-4-6-11(9)16/h3-8,16H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKYXSZNSSZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NOC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-N-(propan-2-YL)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3S)-3-hydroxy-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6085468.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-chlorophenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6085469.png)

![methyl 4,5-dimethyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6085478.png)
![1-(1-propyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6085484.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)
![5-(diethylamino)-2-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6085527.png)
![methyl [2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6085534.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)succinamide](/img/structure/B6085548.png)
![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)